N-Nitrosarcosine
Overview
Description
N-Nitrosarcosine is a nitrosamine compound with the chemical formula C₃H₇N₂O₃. It is known for its presence in certain foods and tobacco products, where it forms through the nitrosation of sarcosine, a non-proteinogenic amino acid. This compound is of significant interest due to its potential carcinogenic properties and its role in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosarcosine can be synthesized through the nitrosation of sarcosine. This process typically involves the reaction of sarcosine with nitrite sources under acidic conditions. The general reaction can be represented as follows:
Sarcosine+Nitrite→this compound+Water
Industrial Production Methods: Industrial production of this compound often involves the use of readily available precursors such as N-(cyanomethyl)-N-methylamine. The synthesis involves a few steps, including the nitrosation reaction, which is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosarcosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to sarcosine or other derivatives.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield oxides, while reduction typically regenerates sarcosine or other reduced forms.
Scientific Research Applications
N-Nitrosarcosine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing new energetic materials and oxygen-rich compounds.
Biology: Studies focus on its carcinogenic potential and its effects on biological systems.
Medicine: Research investigates its role in cancer development and potential therapeutic interventions.
Industry: It is used in the production of certain chemicals and materials, leveraging its unique properties.
Mechanism of Action
The mechanism by which N-Nitrosarcosine exerts its effects involves the formation of reactive intermediates that can interact with cellular components. These interactions often lead to DNA damage, which is a key factor in its carcinogenicity. The molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparison with Similar Compounds
N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosopyrrolidine: Known for its presence in tobacco products and similar nitrosation reactions.
N-Nitrosomorpholine: Used in industrial applications and also studied for its carcinogenic effects.
Uniqueness: N-Nitrosarcosine is unique due to its specific formation from sarcosine and its distinct chemical properties. Its role as a precursor for energetic materials and its specific biological interactions set it apart from other nitrosamines.
Properties
IUPAC Name |
2-[methyl(nitro)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O4/c1-4(5(8)9)2-3(6)7/h2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXZXXYZJUMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174701 | |
Record name | Sarcosine, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20661-60-3 | |
Record name | Sarcosine, N-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarcosine, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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